N-(5-fluoropyridin-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h2-5H,1H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGRNVORQIDPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation Using Acryloyl Chloride
The most straightforward route involves the reaction of 5-fluoro-2-aminopyridine with acryloyl chloride under basic conditions. This method follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of acryloyl chloride.
Procedure :
- Dissolve 5-fluoro-2-aminopyridine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
- Add triethylamine (TEA, 1.2 equiv) as a base to scavenge HCl.
- Slowly introduce acryloyl chloride (1.1 equiv) via syringe under inert atmosphere.
- Warm the reaction to room temperature and stir for 12 hours.
- Quench with water, extract with DCM, and purify via column chromatography (ethyl acetate/hexane, 1:3).
Key Data :
Coupling Reagent-Mediated Synthesis
For milder conditions, carbodiimide-based coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate amide bond formation between acrylic acid and 5-fluoro-2-aminopyridine.
Procedure :
- Activate acrylic acid (1.1 equiv) with HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF at 0°C.
- Add 5-fluoro-2-aminopyridine (1.0 equiv) and stir at room temperature for 6 hours.
- Concentrate under reduced pressure and purify via recrystallization (ethanol/water).
Key Data :
- Yield : 82–88%
- Purity : 98% (LC-MS)
- Advantages : Avoids handling corrosive acryloyl chloride; suitable for scale-up.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Stoichiometric Considerations
- Excess acryloyl chloride (>1.1 equiv) leads to diacylation byproducts.
- Coupling reagent systems require precise stoichiometry (HATU: 1.2 equiv, DIPEA: 2.5 equiv) to maximize efficiency.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.34 (d, J = 2.8 Hz, 1H, pyridine-H), 7.82 (dd, J = 8.8, 2.8 Hz, 1H, pyridine-H), 6.98 (d, J = 8.8 Hz, 1H, pyridine-H), 6.42 (dd, J = 17.0, 10.2 Hz, 1H, CH₂=CH), 6.20 (d, J = 17.0 Hz, 1H, CH₂=CH), 5.78 (d, J = 10.2 Hz, 1H, CH₂=CH).
- MS (ESI+) : m/z 167.1 [M+H]⁺ (calculated for C₈H₈FN₂O: 166.15).
Purity and Stability
- HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water gradient).
- Storage : Stable at 2–8°C under inert atmosphere; prone to hydrolysis in aqueous acidic/basic conditions.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Acryloyl Chloride | DCM, TEA, 0°C → rt | 68–75 | >95 | Rapid, minimal purification |
| HATU-Mediated Coupling | DMF, DIPEA, rt | 82–88 | 98 | High yield, scalable |
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoropyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a synthetic cannabinoid.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-fluoropyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. As a synthetic cannabinoid, it binds to cannabinoid receptors in the body, mimicking the effects of natural cannabinoids. This interaction influences various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(5-fluoropyridin-2-yl)prop-2-enamide with structurally related acrylamides and pyridine derivatives:
Key Differences and Implications
Moupinamide and Compound 10 feature aromatic substituents (e.g., methoxyphenyl, dihydroxyphenyl) that enable hydrogen bonding and antioxidant activity, whereas the 5-fluoropyridine group in the target compound may prioritize metabolic stability over direct hydrogen bonding .
Fluorination Effects: The 5-fluoropyridine moiety in the target compound and linustedastat contrasts with non-fluorinated analogs like Compound 10. Fluorination typically reduces basicity and enhances lipophilicity, improving blood-brain barrier penetration and resistance to enzymatic degradation .
Biological Activity: Compound 10 and Moupinamide exhibit anti-inflammatory and antioxidant properties linked to their phenolic and methoxy groups, which are absent in the target compound. This suggests that fluoropyridine-based acrylamides may require alternative mechanisms for bioactivity . Linustedastat’s propanamide backbone and steroidal structure highlight the trade-off between backbone flexibility and target specificity in drug design .
Hydrogen Bonding and Crystallography
- Fluorinated pyridines often participate in C–F⋯H–N hydrogen bonds, which are weaker than traditional O/N–H bonds but contribute to crystal packing and solubility .
- The acrylamide group in the target compound may form N–H⋯O bonds with biological targets or solvents, analogous to patterns observed in SHELX-refined structures of related molecules .
Q & A
Q. What are the optimized synthesis protocols for N-(5-fluoropyridin-2-yl)prop-2-enamide, and how can purity be confirmed?
The compound is typically synthesized via nucleophilic substitution between 5-amino-2-fluoroaniline and acryloyl chloride under anhydrous conditions. Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (to verify substitution patterns and functional groups) and high-resolution mass spectrometry (HRMS) (to validate molecular weight). For reproducibility, reaction parameters (temperature, stoichiometry, solvent) must be tightly controlled. Column chromatography is recommended for purification .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To resolve the fluoropyridine ring protons (e.g., deshielded aromatic signals) and confirm the acrylamide backbone.
- Fourier-transform infrared spectroscopy (FTIR) : To identify the amide C=O stretch (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
- X-ray crystallography : For absolute structural confirmation using programs like SHELXL for refinement .
Q. What are the key structural features of this compound that influence its reactivity?
The compound’s reactivity arises from:
- Electron-withdrawing fluorine at the pyridine 5-position, enhancing electrophilic substitution susceptibility.
- Acrylamide α,β-unsaturated carbonyl , enabling Michael addition or cycloaddition reactions.
- Amide NH group , allowing hydrogen bonding with biological targets or participation in acid-base catalysis .
Advanced Research Questions
Q. How can researchers identify the biological targets of this compound in enzyme inhibition studies?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity. For target validation, combine knockdown/knockout models with activity assays. Structural insights can be gained via molecular docking (e.g., AutoDock Vina) and cryo-EM if co-crystallization is challenging .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Perform orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity).
- Re-evaluate computational parameters (e.g., solvent models in density functional theory (DFT) ).
- Use crystallographic data (if available) to refine docking poses .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency?
- Synthesize analogs with fluorine positional isomers (e.g., 3- or 4-fluoro substitution) to assess electronic effects.
- Modify the acrylamide chain (e.g., replace prop-2-enamide with propanamide) to evaluate steric/electronic contributions.
- Test derivatives against a panel of related enzymes (e.g., kinases, proteases) to identify selectivity drivers .
Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : To study conformational stability in aqueous or membrane environments (e.g., GROMACS).
- Quantum mechanics/molecular mechanics (QM/MM) : To analyze electronic interactions at binding sites.
- Pharmacophore modeling : To prioritize analogs with optimal steric and electronic features .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
